Home > Products > Screening Compounds P51623 > 7,8-Dichloro-1,2,3,4-tetrahydroquinoline
7,8-Dichloro-1,2,3,4-tetrahydroquinoline - 953719-85-2

7,8-Dichloro-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-2822752
CAS Number: 953719-85-2
Molecular Formula: C9H9Cl2N
Molecular Weight: 202.08
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DCTQ undergoes various metabolic transformations in biological systems. Studies in rats and dogs revealed distinct metabolic pathways: [ [] ]

Rat Metabolism:

  • Aromatization: DCTQ undergoes aromatization to form the corresponding isoquinoline derivative. [ [, ] ]
  • Hydroxylation: The isoquinoline derivative is further hydroxylated at different positions on the heterocyclic ring, producing three isomeric hydroxy-isoquinolines. [ [] ]

Dog Metabolism:

  • N-methylation: DCTQ is initially N-methylated at the nitrogen atom in the tetrahydroisoquinoline ring. [ [] ]
  • N-oxidation: The N-methylated metabolite undergoes further oxidation to yield the corresponding N-methyl-N-oxide, which is the final major metabolite in dogs. [ [] ]
Synthesis Analysis
  • Enzyme Kinetics: DCTQ has been instrumental in elucidating the kinetic properties of PNMT, including its substrate specificity and inhibition mechanisms. [ [, ] ]
  • Structure-Activity Relationships: Studies with DCTQ and its analogs have provided valuable insights into the structural features required for potent PNMT inhibition, aiding in the design of more selective and effective inhibitors. [ [, , ] ]
  • Metabolic Fate of DCTQ: Radiolabeled DCTQ has enabled researchers to investigate its absorption, distribution, metabolism, and excretion in different species, contributing to a better understanding of its pharmacokinetic profile. [ [, ] ]
  • N-Methyltransferase Substrate: Interestingly, DCTQ has been identified as an excellent substrate for rabbit lung N-methyltransferase, an enzyme involved in the metabolism of various amines, suggesting potential applications in studying this enzyme and related pathways. [ [, ] ]
  • Monoamine Oxidase Inhibition: Although preliminary, the observed MAO-inhibiting properties of DCTQ warrant further investigation for potential applications in research related to neuropsychiatric disorders and neurotransmitter regulation. [ [, ] ]
Mechanism of Action

DCTQ acts primarily as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT): [ [] ]

  • Competitive Inhibition: Kinetic studies with a DCTQ analog containing a six-carbon bridge between two DCTQ molecules (a "bis" analogue) demonstrated competitive inhibition with respect to phenylethanolamine, the natural substrate of PNMT. [ [] ]
  • Non-Competitive Inhibition: The same study showed that the bis analogue acts non-competitively with S-adenosylmethionine, the methyl donor cofactor for PNMT. [ [] ]

By inhibiting PNMT, DCTQ reduces the conversion of norepinephrine to epinephrine, leading to decreased epinephrine levels in tissues and potentially altering physiological processes regulated by this neurotransmitter. [ [] ]

Additionally, DCTQ has shown some evidence of monoamine oxidase (MAO) inhibition in rat brain homogenates and in vivo: [ [, ] ]

  • Antagonism of Pargyline Inactivation: DCTQ was found to antagonize the inactivation of MAO by pargyline, a known MAO inhibitor. [ [, ] ]
  • Increased Hypothalamic Catecholamines: Treatment with DCTQ resulted in the accumulation of catecholamines (like dopamine and norepinephrine) in the hypothalamus, a brain region rich in these neurotransmitters. [ [, ] ]
Physical and Chemical Properties Analysis
  • Solubility: DCTQ is typically used as its hydrochloride salt, suggesting reasonable water solubility, at least in its salt form. [ [, ] ]
  • Lipophilicity: The distribution of DCTQ into various tissues, including the brain, suggests a degree of lipophilicity (ability to dissolve in fats) to cross biological membranes. [ [] ]
Applications
  • Animal Models: DCTQ has been extensively studied in animal models of hypertension, such as spontaneously hypertensive rats (SHR) and rats with deoxycorticosterone acetate (DOCA)-salt-induced hypertension. [ [, ] ]
  • Blood Pressure Regulation: Studies have shown that DCTQ administration lowers blood pressure in hypertensive rats without affecting heart rate or blood pressure in normotensive control animals. [ [, ] ]
  • Central vs. Peripheral Effects: DCTQ's ability to reduce blood pressure in hypertensive animals is attributed to its central effects, particularly in the hypothalamus, rather than direct effects on peripheral blood vessels. [ [, ] ]
Future Directions
  • Elucidating the Role of NR3-Containing NMDA Receptors: Although DCTQ itself has not been directly implicated in studies of NR3-containing NMDA receptors, its established activity at the glycine binding site of NMDA receptors suggests that further investigation into the structure and function of these receptors, particularly with regard to potential therapeutic interventions, is warranted. [ [] ]

2-Cyclohexyl-2-hydroxyethylamine

  • Compound Description: 2-Cyclohexyl-2-hydroxyethylamine is a phenylethanolamine N-methyltransferase (PNMT) inhibitor. When administered intraperitoneally, it has been shown to lower blood pressure in spontaneously hypertensive rats without affecting heart rate or the blood pressure of normotensive Wistar Kyoto rats []. This suggests its potential role in regulating blood pressure, possibly through modulation of central nervous system epinephrine [].
  • Relevance: This compound is grouped in the same chemical category as 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline based on their shared activity as PNMT inhibitors [].

1-Aminomethylcycloundecanol

  • Compound Description: Similar to 2-Cyclohexyl-2-hydroxyethylamine, 1-Aminomethylcycloundecanol acts as a PNMT inhibitor and exhibits blood pressure-lowering effects in spontaneously hypertensive rats without impacting heart rate or blood pressure in normotensive Wistar Kyoto rats []. Its mechanism of action is also suggested to involve central nervous system epinephrine regulation [].
  • Relevance: This compound is grouped in the same chemical category as 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline due to their common classification as PNMT inhibitors [].

2,3-Dichloro-α-methylbenzylamine

  • Compound Description: 2,3-Dichloro-α-methylbenzylamine is identified as a PNMT inhibitor capable of reducing blood pressure in spontaneously hypertensive rats []. It has also been investigated for its effects on norepinephrine and dopamine uptake and release in rat brain tissue. While it showed minimal impact on norepinephrine uptake, it did induce a slight release of both norepinephrine and dopamine from the hypothalamus [].
  • Relevance: The structural similarity of this compound to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is evident in their shared benzylamine core structure and the presence of chlorine substituents on the aromatic ring [, ]. This structural similarity contributes to their shared classification as PNMT inhibitors and their potential for impacting catecholamine levels [, ].

7,8-Dichloroisoquinoline

  • Compound Description: 7,8-Dichloroisoquinoline is a key metabolite of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, formed through aromatization by rat liver microsomes []. Studies suggest a stepwise oxidative reaction pathway, with N-hydroxylation as the initial step []. This metabolic pathway highlights the potential for biotransformation of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline into other active compounds [].
  • Relevance: This compound represents a direct metabolic product of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline []. The structural similarity lies in the shared dichloroisoquinoline core, with the key difference being the presence of a saturated heterocyclic ring in 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline [].

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydroxylamine

  • Compound Description: Identified as a metabolite of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, this compound is formed through N-hydroxylation, representing the initial step in the aromatization pathway of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline by rat liver microsomes [].
  • Relevance: This metabolite, along with the 3,4-dihydro derivative, can be further metabolized to 7,8-Dichloroisoquinoline []. This metabolic pathway underscores the potential for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline to undergo biotransformation into multiple active metabolites [].

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline 3,4-dihydro derivative

  • Compound Description: This compound represents a partially oxidized metabolite of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline observed during the aromatization process by rat liver microsomes [].
  • Relevance: Similar to the hydroxylamine metabolite, this derivative can be further metabolized to 7,8-Dichloroisoquinoline, highlighting the dynamic metabolic transformation of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline [].

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline N-methyl-N-oxide

  • Compound Description: This compound is a key metabolite of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline observed specifically in dogs. It is formed through a pathway involving N-methylation followed by N-oxidation []. This species-specific metabolism highlights the importance of considering species differences when interpreting pharmacological data [].
  • Relevance: As a major metabolite of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in dogs, it showcases the potential for diverse metabolic pathways and species-specific considerations [].

Various Hydroxy-7,8-dichloroisoquinolines

  • Compound Description: These compounds are significant metabolites of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline identified in rats []. They arise from the hydroxylation of the aromatic ring of the 7,8-Dichloroisoquinoline metabolite, further demonstrating the metabolic complexity of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline [].
  • Relevance: These metabolites demonstrate the propensity of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline to undergo phase I and phase II metabolic transformations, highlighting the potential for diverse pharmacological activities arising from its biotransformation [].

6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This chlorinated tetrahydroisoquinoline is a potent PNMT inhibitor, displaying even greater potency than 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in vitro []. This increased potency with additional chlorine substitution suggests the importance of halogenation in enhancing PNMT inhibitory activity [].
  • Relevance: This compound shares a core tetrahydroisoquinoline structure with 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, and both compounds belong to a series of chlorinated tetrahydroisoquinolines investigated for their PNMT inhibitory activity [].

7-Chloro-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, bearing a single chlorine substituent, exhibits moderate potency as a PNMT inhibitor []. Its reduced potency compared to the dichloro and trichloro analogues suggests that a higher degree of chlorination on the aromatic ring contributes to stronger PNMT inhibition [].
  • Relevance: This compound belongs to the same series of chlorinated tetrahydroisoquinolines as 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, differing only in the number and position of chlorine atoms on the aromatic ring [].

5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This tetra-chlorinated compound displays moderate potency as a PNMT inhibitor, similar to the 7-chloro analogue []. The presence of four chlorine atoms does not appear to confer additional potency compared to the trichloro derivative, suggesting that there might be an optimal degree of halogenation for PNMT inhibition [].
  • Relevance: As part of the same series of chlorinated tetrahydroisoquinolines as 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, this compound highlights the impact of varying degrees of chlorination on PNMT inhibitory activity [].

5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This trichloro analogue exhibits PNMT inhibitory activity with a potency comparable to the 5,6,7,8-tetrachloro and 7-chloro derivatives [].
  • Relevance: This compound underscores the structure-activity relationships within the series of chlorinated tetrahydroisoquinolines, highlighting the influence of chlorine substitution patterns on PNMT inhibition [].

3-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This methyl-substituted tetrahydroisoquinoline displays enhanced potency as a PNMT inhibitor compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline []. This increased activity suggests that modifications at the 3-position can influence interactions with the PNMT active site and modulate inhibitory potency [].
  • Relevance: This compound, along with 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, belongs to a broader class of tetrahydroisoquinoline derivatives explored for their PNMT inhibitory activity []. Modifications at different positions on the core tetrahydroisoquinoline scaffold provide insights into structure-activity relationships for this class of inhibitors [].

3-Ethyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Extending the alkyl chain at the 3-position of the tetrahydroisoquinoline scaffold to an ethyl group results in diminished potency as a PNMT inhibitor []. This suggests that the PNMT active site might have limitations in accommodating larger substituents at the 3-position, highlighting the importance of steric factors in ligand binding [].
  • Relevance: This compound further emphasizes the significance of steric effects at the 3-position of the tetrahydroisoquinoline scaffold in the context of PNMT inhibition. Its comparison with 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and other 3-substituted analogues provides valuable insights into the spatial constraints within the PNMT active site [].

3-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Introduction of a methoxycarbonyl group at the 3-position of tetrahydroisoquinoline leads to significantly reduced potency as a PNMT inhibitor []. This suggests that bulky and/or bent substituents at this position are not well-tolerated, likely due to steric clashes with the PNMT active site [].
  • Relevance: This compound, along with the 3-(Aminocarbonyl)-1,2,3,4-tetrahydroisoquinoline analogue, underscores the importance of steric considerations at the 3-position of the tetrahydroisoquinoline scaffold for effective PNMT inhibition. The reduced activity of these compounds compared to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and other straight-chain derivatives highlights the specific steric requirements of the PNMT active site [].

3-(Aminocarbonyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Similar to the methoxycarbonyl analogue, this compound, bearing an aminocarbonyl group at the 3-position, exhibits substantially lower potency as a PNMT inhibitor [].
  • Relevance: This compound, alongside the 3-(methoxycarbonyl) analogue, emphasizes the impact of bulky and/or bent substituents at the 3-position on PNMT inhibitory activity. The reduced activity of these compounds in comparison to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and straight-chain derivatives provides insights into the steric preferences of the PNMT active site [].

3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Incorporating a hydroxymethyl group at the 3-position of tetrahydroisoquinoline leads to enhanced potency as a PNMT inhibitor, surpassing the inhibitory activity of the unsubstituted compound []. This suggests that the hydroxymethyl group might engage in favorable interactions with the PNMT active site, potentially through hydrogen bonding [].
  • Relevance: This analogue emphasizes the possibility of enhancing PNMT inhibitory activity by introducing specific functional groups at the 3-position of the tetrahydroisoquinoline scaffold. Its comparison with 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and other 3-substituted derivatives provides valuable information about the steric and electronic factors that influence ligand binding to PNMT [].

3-(Hydroxymethyl)-7,8-dichloro-1,2,3,4-tetrahydroisoquinoline

  • Relevance: This analogue directly combines key structural elements of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and 3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline. The observed lack of a synergistic increase in potency provides insights into the potential limitations of combining multiple favorable modifications within the context of PNMT inhibition [].

Bis[7,8-dichloro-1,2,3,4-tetrahydroisoquinoline]s

  • Compound Description: This series of compounds features two 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline molecules linked through their nitrogen atoms by an alkyl chain of varying lengths []. These bis-tetrahydroisoquinoline derivatives demonstrate potent PNMT inhibitory activity, with IC50 values ranging from 0.08 to 2 μM, surpassing the potency of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline itself []. Kinetic studies with a C6-linked analogue revealed competitive inhibition with phenylethanolamine and non-competitive inhibition with S-adenosylmethionine []. This enhanced potency, in contrast to simple N-alkylated 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives, suggests cooperative binding to the PNMT enzyme [].
  • Relevance: These compounds are structurally related to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline by essentially being dimers of the parent compound connected through various alkyl linkers []. This structural variation provides valuable insights into the potential for developing more potent PNMT inhibitors by exploring multivalent interactions with the enzyme [].

6,7,8,9-Tetrahydro[1,2,3]thiadiazolo[5,4-h]isoquinoline (SK&F 86607)

  • Compound Description: This compound represents a potent PNMT inhibitor with an IC50 value comparable to that of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline []. It features a thiadiazole ring fused to the tetrahydroisoquinoline core, highlighting the potential for exploring different heterocyclic ring systems to achieve potent PNMT inhibition [].
  • Relevance: This compound belongs to a series of 7,8-fused heterocyclic tetrahydroisoquinolines synthesized and evaluated as PNMT inhibitors []. Its structural similarity to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline lies in the shared tetrahydroisoquinoline core, with the key difference being the presence of a thiadiazole ring instead of the dichloro substituents on the aromatic ring [].

6,7,8,9-Tetrahydro[1,2,3]thiadiazolo[4,5-h]isoquinoline

  • Compound Description: This isomer of SK&F 86607, differing in the position of the thiadiazole ring fusion, also exhibits potent PNMT inhibitory activity [].
  • Relevance: This compound, along with SK&F 86607 and 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, demonstrates that potent PNMT inhibition can be achieved through various structural modifications of the tetrahydroisoquinoline scaffold, including the introduction of different heterocyclic ring systems [].

6,7,8,9-Tetrahydro[1,2,5]thiadiazolo[3,4-h]isoquinoline

  • Compound Description: This isomer, featuring a different arrangement of the thiadiazole ring fusion, also shows potent PNMT inhibition [].
  • Relevance: This compound further emphasizes the versatility of the tetrahydroisoquinoline scaffold as a starting point for designing potent PNMT inhibitors. Its structural variation from 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline highlights the potential for achieving potent inhibition through diverse structural modifications [].

5-Chloro-6,7,8,9-tetrahydro[1,2,3]thiadiazolo[4,5-h]isoquinoline

  • Compound Description: Introducing a chlorine substituent at the 5-position of 6,7,8,9-Tetrahydro[1,2,3]thiadiazolo[4,5-h]isoquinoline leads to a significant loss in PNMT inhibitory potency []. This suggests that modifications at the 5-position can have a detrimental effect on activity, possibly due to steric hindrance or disruption of favorable interactions with the PNMT active site [].
  • Relevance: This analogue, in comparison to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and other related compounds, emphasizes the importance of considering the position of substituents on the tetrahydroisoquinoline scaffold when designing PNMT inhibitors. It demonstrates that modifications at certain positions, even those tolerated in other analogues, can lead to a significant decrease in activity [].

7,8-Benzo-fused Tetrahydroisoquinoline Analogue

  • Compound Description: This analogue involves the fusion of a benzene ring to the 7,8-positions of the tetrahydroisoquinoline core, resulting in a decrease in PNMT inhibitory activity compared to the thiadiazole-fused analogues [].
  • Relevance: This compound highlights the importance of the specific heterocyclic ring system fused to the tetrahydroisoquinoline scaffold in influencing PNMT inhibitory potency. Its decreased activity compared to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and the thiadiazole analogues suggests that the thiadiazole ring might contribute more favorably to interactions with the PNMT active site than a simple benzene ring [].

Triazole-fused Tetrahydroisoquinoline Analogue

  • Compound Description: Fusing a triazole ring to the tetrahydroisoquinoline core, in this case, resulted in a decrease in PNMT inhibitory activity []. This suggests that the triazole ring system might not be as favorable as the thiadiazole ring for interacting with the PNMT active site [].
  • Relevance: This analogue, in comparison to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and the thiadiazole-fused derivatives, provides further evidence for the significance of the specific heterocyclic ring system in influencing PNMT inhibitory activity. Its reduced potency highlights the importance of exploring different heterocyclic ring systems to identify optimal interactions with the PNMT active site [].

Imidazole-fused Tetrahydroisoquinoline Analogues

  • Compound Description: Several imidazole-fused tetrahydroisoquinoline analogues were synthesized and tested, and they generally displayed reduced PNMT inhibition compared to the thiadiazole-fused compounds []. This suggests that the imidazole ring system might not be as favorable as the thiadiazole ring for interacting with the PNMT active site [].
  • Relevance: These imidazole-fused analogues, similar to the triazole-fused analogue, underscore the importance of the specific heterocyclic ring system in modulating PNMT inhibitory activity. Their reduced potency compared to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and the thiadiazole-fused compounds highlights the significance of exploring various heterocyclic ring systems to optimize interactions with the PNMT active site [].

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride (LY134046)

  • Compound Description: LY134046 is recognized as a conformationally rigid benzylamine analogue that serves as an excellent substrate for rabbit lung N-methyltransferase [, ]. Notably, it exhibits a high affinity for norepinephrine N-methyltransferase, suggesting potential similarities in the active sites of these two enzymes [, ].
  • Relevance: The structural similarity between LY134046 and 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline lies in their shared benzylamine core and the presence of chlorine substituents, albeit with different positional arrangements [, ]. This structural resemblance, alongside their shared ability to act as substrates for N-methyltransferases, points toward potential similarities in their binding modes and interactions with these enzymes [, ].

1,2,3,4-Tetrahydroisoquinoline 7-Sulfonamide (SK&F 29661)

  • Compound Description: SK&F 29661, a tetrahydroisoquinoline derivative with a sulfonamide group at the 7-position, is recognized as a PNMT inhibitor. Notably, it does not exhibit inhibitory activity toward alpha-2 adrenoceptors, in contrast to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline [].
  • Relevance: This compound highlights the structural diversity within the tetrahydroisoquinoline class of compounds and their varying pharmacological profiles. While both SK&F 29661 and 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline share the core tetrahydroisoquinoline structure, their different substituents lead to distinct activities against alpha-2 adrenoceptors, showcasing the impact of structural modifications on target selectivity [].

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (SK&F 72223)

  • Relevance: This compound highlights the structural diversity within the tetrahydroisoquinoline class of compounds and their varying pharmacological profiles. While both SK&F 72223 and 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline share the core tetrahydroisoquinoline structure, their different substituents lead to distinct activities against alpha-2 adrenoceptors, showcasing the impact of structural modifications on target selectivity [].

(E)-4-(4-Acetylamino-phenylcarbamoylmethylene)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-1-carboxylic Acid (+) - Enantiomer

  • Compound Description: This compound belongs to a class of quinoline-2-carboxylic acid derivatives, specifically the (+) - enantiomer of (E)-4-(4-acetylamino-phenylcarbamoylmethylene)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-1-carboxylic acid. These derivatives have been investigated for their potential as excitatory amino acid antagonists [].
  • Relevance: Although structurally distinct from 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, this compound shares some structural similarities, particularly the presence of chlorine atoms. This highlights a potential avenue for exploring related chemical spaces for developing novel compounds with potential therapeutic applications, such as excitatory amino acid antagonists [].

Properties

CAS Number

953719-85-2

Product Name

7,8-Dichloro-1,2,3,4-tetrahydroquinoline

IUPAC Name

7,8-dichloro-1,2,3,4-tetrahydroquinoline

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08

InChI

InChI=1S/C9H9Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2

InChI Key

OOUVGZQCYMYMSR-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=C(C=C2)Cl)Cl)NC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.